molecular formula C13H17NO B14594637 2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol CAS No. 61220-52-8

2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol

Cat. No.: B14594637
CAS No.: 61220-52-8
M. Wt: 203.28 g/mol
InChI Key: ZTNCTUCKJXIRBA-UHFFFAOYSA-N
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Description

2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a propan-2-yl group at the 6-position and an ethan-1-ol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution at the 6-Position: The propan-2-yl group can be introduced at the 6-position of the indole ring through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced through a Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) reacts with an appropriate indole derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid (ClSO3H), or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The compound may exert its effects through binding to active sites, altering enzyme activity, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61220-52-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(6-propan-2-yl-1H-indol-3-yl)ethanol

InChI

InChI=1S/C13H17NO/c1-9(2)10-3-4-12-11(5-6-15)8-14-13(12)7-10/h3-4,7-9,14-15H,5-6H2,1-2H3

InChI Key

ZTNCTUCKJXIRBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=CN2)CCO

Origin of Product

United States

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